1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Overview
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various reactions and applications.
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have been studied extensively for their anticancer properties . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It’s known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . They inhibit the proliferation of cancer cells, possibly by inducing apoptosis .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways involved in cell proliferation and apoptosis, which are crucial in cancer development and progression .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetic properties .
Result of Action
The compound has shown promising cytotoxic activity against various cancer cell lines . . This suggests that these compounds might have a selective action on cancer cells.
Action Environment
Various internal and external factors can influence the action of anticancer drugs, including genetics, viruses, diet, and smoking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the formation of the pyrimidinyl core. One common approach is the reaction of 1H-1,2,4-triazole with a suitable pyrimidinyl derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out in an acidic or neutral medium.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often conducted in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as chromatography and spectroscopy.
Scientific Research Applications
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound's ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: Its versatility in chemical reactions makes it useful in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone can be compared with other similar compounds, such as 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propanone and 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butanone. These compounds share a similar core structure but differ in the length of the alkyl chain attached to the piperazine ring. The differences in their chemical properties can lead to variations in their reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-10(20)17-2-4-18(5-3-17)11-6-12(15-8-14-11)19-9-13-7-16-19/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEOYMILTOVGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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